molecular formula C21H18O3S B5003921 1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one

1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one

Cat. No.: B5003921
M. Wt: 350.4 g/mol
InChI Key: BSLYDZFKDICYCT-UHFFFAOYSA-N
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Description

1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one is an organic compound with the molecular formula C21H18O3S It is known for its unique structure, which includes a sulfonyl group attached to a propanone backbone with phenyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one can be synthesized through several methods. One common approach involves the Mannich reaction, where benzaldehyde, aniline, and acetophenone are reacted in the presence of a catalyst. The reaction conditions typically include the use of ionic liquids and supercritical carbon dioxide (scCO2) to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes. For example, its derivatives have been shown to inhibit COX-2 by binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-3-(phenylsulfonyl)propan-1-one is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(benzenesulfonyl)-1,3-diphenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3S/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)25(23,24)19-14-8-3-9-15-19/h1-15,21H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLYDZFKDICYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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